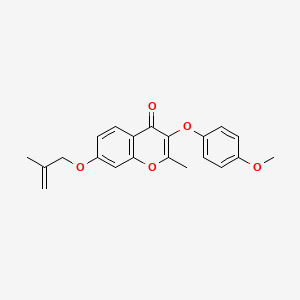

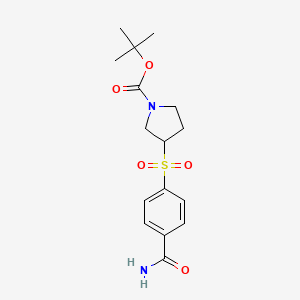

2-amino-N-(3-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-amino-N-(3-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide" is a complex organic molecule that appears to be related to various indolizine and naphthalene derivatives. These types of compounds have been studied for their potential applications in medicinal chemistry, particularly due to their diverse biological activities.

Synthesis Analysis

The synthesis of related indolizine derivatives has been demonstrated through a one-pot domino reaction, which involves the use of alkyl or aryl isocyanides and pyridine-2-carbaldehyde in the presence of acetoacetanilide in toluene. This method does not require prior activation or modification of the starting materials, suggesting a potentially efficient route for the synthesis of complex indolizine derivatives .

Molecular Structure Analysis

The molecular structure of the compound likely features an indolizine core, substituted with an amino group and a 3-methoxyphenyl moiety, as well as a 5,6,7,8-tetrahydronaphthalene-2-carbonyl group. The presence of these functional groups indicates a molecule with a potentially rigid and planar structure, which could be important for its interaction with biological targets.

Chemical Reactions Analysis

Chemoselective synthesis methods have been developed for the preparation of naphthalene-1-carboxamides and tetrahydronaphthalene-1-carboxamides, which are structurally related to the compound of interest. These methods involve catalytic hydrogenation of cyanonaphthamides and amidoximes, leading to products with anticoagulant effects . This suggests that the compound may also undergo similar chemical reactions and could be modified to enhance its biological activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-amino-N-(3-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide" are not detailed in the provided papers, related compounds such as 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol have been synthesized and characterized. The synthesis of such compounds involves multiple steps, including methylation, Friedel-Crafts acylation, haloform reaction, Birch reduction, and Curtius reaction, followed by hydrogenolysis and demethylation . These processes likely influence the physical properties such as solubility, melting point, and stability, as well as chemical properties like reactivity and potential for further functionalization.

Scientific Research Applications

Synthesis and Characterization

- Synthetic Methods : Compounds similar to 2-amino-N-(3-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide have been synthesized using various methods. For instance, the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives has been reported, involving reactions like condensation with hydrazine hydrate in ethanol and cyclization with acetylacetone (Hassan et al., 2014).

- Structural Analysis : The structures of these synthesized compounds are typically confirmed using techniques like elemental analysis, IR, MS, 1H-NMR, and 13C-NMR (Hassan et al., 2014).

Biological and Pharmacological Activities

- Cytotoxicity Studies : Some derivatives have been tested for cytotoxic activity against various cancer cell lines. For example, dihydronaphthalene derivatives have shown potent cytotoxic activities against human cancer cells, including MCF-7 breast adenocarcinoma cells (Ahmed et al., 2020).

- Antiproliferative Properties : Specific compounds like 1-(3-Amino-4-Morpholino-1H-Indazole-1-Carbonyl)-N-(4-Methoxyphenyl)Cyclopropane-1-Carboxamide have shown significant inhibitory activity against cancer cell lines (Lu et al., 2021).

- Antioxidant Activity : Certain pyrazolopyridine derivatives exhibited antioxidant activity higher than ascorbic acid in some studies (Hamdy et al., 2013).

- Potential for Cardiovascular Agents : Derivatives of tetrahydronaphthalen-1-ol have been synthesized as part of research into cardiovascular agents (Miyake et al., 1983).

Novel Syntheses and Derivatives

- One-Pot Domino Reactions : Innovative methods like one-pot domino reactions have been used to synthesize indolizine-1-carboxamide derivatives, demonstrating the versatility of these compounds in synthetic chemistry (Ziyaadini et al., 2011).

- Development of New Derivatives : Research has led to the synthesis of new derivatives, such as those combining indole-benzimidazole, which contributes to the diversity of this class of compounds (Wang et al., 2016).

properties

IUPAC Name |

2-amino-N-(3-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O3/c1-33-21-10-6-9-20(16-21)29-27(32)23-22-11-4-5-14-30(22)25(24(23)28)26(31)19-13-12-17-7-2-3-8-18(17)15-19/h4-6,9-16H,2-3,7-8,28H2,1H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUHIECUFWFURF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC5=C(CCCC5)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(3-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethyl-1-phenyl-N'-[(E)-2-phenylethenyl]sulfonylpyrrole-3-carbohydrazide](/img/structure/B3000111.png)

![2-(8-Oxa-1-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride](/img/structure/B3000115.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxyacetamide](/img/structure/B3000122.png)

![Ethyl 2-[ethoxycarbonylimino]-3,3,3-trifluoro-propionate](/img/structure/B3000123.png)

![2-Bromo-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B3000124.png)

![Methyl 3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B3000127.png)